molecular formula C9H16N2O2 B6173682 methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis CAS No. 2648948-59-6

methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis

Cat. No.: B6173682
CAS No.: 2648948-59-6
M. Wt: 184.24 g/mol
InChI Key: ZZXWXFKUIPGFDO-UHFFFAOYSA-N
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Description

Methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis is a complex organic compound belonging to the class of bicyclic pyrrolopyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis typically involves the cyclization of N-arylbromomaleimides with aminocrotonic acid estersThe reaction involves initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition without the recyclyzation of the imide cycle .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of optoelectronic materials and pigments.

Mechanism of Action

The mechanism of action of methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3as,6ar)-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis is unique due to its specific stereochemistry and the presence of the methyl group at the 6a position

Properties

CAS No.

2648948-59-6

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

methyl 6a-methyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylate

InChI

InChI=1S/C9H16N2O2/c1-8-3-10-5-9(8,6-11-4-8)7(12)13-2/h10-11H,3-6H2,1-2H3

InChI Key

ZZXWXFKUIPGFDO-UHFFFAOYSA-N

Canonical SMILES

CC12CNCC1(CNC2)C(=O)OC

Purity

95

Origin of Product

United States

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